molecular formula C10H11Cl2N3O4 B14757261 N,N-Bis(2-chloroethyl)-2,4-dinitroaniline CAS No. 1221-57-4

N,N-Bis(2-chloroethyl)-2,4-dinitroaniline

Cat. No.: B14757261
CAS No.: 1221-57-4
M. Wt: 308.11 g/mol
InChI Key: JEJLDVZFDFEZJZ-UHFFFAOYSA-N
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Description

N,N-Bis(2-chloroethyl)-2,4-dinitroaniline is a chemical compound known for its unique structure and properties It is characterized by the presence of two chloroethyl groups and two nitro groups attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(2-chloroethyl)-2,4-dinitroaniline typically involves the reaction of 2,4-dinitroaniline with 2-chloroethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(2-chloroethyl)-2,4-dinitroaniline undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as primary amines or thiols are used under basic conditions to facilitate substitution.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of N,N-Bis(2-aminoethyl)-2,4-dinitroaniline.

    Substitution: Formation of N,N-Bis(2-substituted ethyl)-2,4-dinitroaniline derivatives.

Scientific Research Applications

N,N-Bis(2-chloroethyl)-2,4-dinitroaniline has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Bis(2-chloroethyl)-2,4-dinitroaniline involves its ability to form covalent bonds with nucleophilic sites in biomolecules. The chloroethyl groups can alkylate DNA, leading to cross-linking and disruption of DNA replication and transcription. This alkylation mechanism is similar to that of other nitrogen mustards, which are known for their cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-Bis(2-chloroethyl)amine: Another nitrogen mustard with similar alkylating properties.

    N,N-Bis(2-chloroethyl)-N-nitrosourea: Known for its use in chemotherapy due to its ability to cross-link DNA.

    Tris(2-chloroethyl)amine: A compound with three chloroethyl groups, used in similar applications.

Uniqueness

N,N-Bis(2-chloroethyl)-2,4-dinitroaniline is unique due to the presence of both chloroethyl and nitro groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industry.

Properties

CAS No.

1221-57-4

Molecular Formula

C10H11Cl2N3O4

Molecular Weight

308.11 g/mol

IUPAC Name

N,N-bis(2-chloroethyl)-2,4-dinitroaniline

InChI

InChI=1S/C10H11Cl2N3O4/c11-3-5-13(6-4-12)9-2-1-8(14(16)17)7-10(9)15(18)19/h1-2,7H,3-6H2

InChI Key

JEJLDVZFDFEZJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N(CCCl)CCCl

Origin of Product

United States

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